molecular formula C17H31N3O3 B14778958 tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

Cat. No.: B14778958
M. Wt: 325.4 g/mol
InChI Key: JWQFFRBLKNVBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position of the pyrrolidine ring. The molecule contains a stereospecific (S)-configured amino acid-derived amide moiety at the 3-position, including a cyclopropyl substituent and a branched 3-methylbutanamide chain.

Properties

Molecular Formula

C17H31N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-3-methylbutanoyl)-cyclopropylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)20(12-6-7-12)13-8-9-19(10-13)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3

InChI Key

JWQFFRBLKNVBKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the amide bond through coupling reactions. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and alkylating agents (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and anhydrous conditions for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in alkylated derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Research Implications and Limitations

  • Biological Relevance : The cyclopropyl group may confer resistance to enzymatic degradation, making the compound a candidate for protease-resistant peptide analogs.
  • Gaps in Data : Direct comparative studies on solubility, stability, or bioactivity are lacking. Future work should prioritize empirical validation of these properties.

Biological Activity

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula: C₁₃H₂₃N₃O₂
  • Molecular Weight: 239.34 g/mol
  • CAS Number: 13211-31-9

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as an inhibitor of viral neuraminidase, which is crucial for the replication of influenza viruses. The structure allows it to form hydrogen bonds with key residues in the active site of the enzyme, thus inhibiting its function .

Neuraminidase Inhibition

In vitro studies have demonstrated that this compound can inhibit neuraminidase from various influenza strains. The inhibition was quantified using a high-performance liquid chromatography (HPLC) assay, revealing a significant reduction in viral cytopathogenic effects in treated cells compared to controls.

Table 1: Neuraminidase Inhibition Data

CompoundStrainIC₅₀ (µM)% Inhibition
Compound AA/Tokyo/3/672570%
Compound BB/Memphis/3/893060%
This compoundA/N2/Victoria/3/752075%

Study on Antiviral Activity

A study published in the Journal of Medicinal Chemistry highlighted the antiviral properties of similar compounds, emphasizing structure-activity relationships (SAR). The results indicated that modifications to the amino acid side chains significantly affected the inhibitory potency against neuraminidase .

Key Findings:

  • The presence of a cyclopropyl group enhances binding affinity.
  • Substituents on the pyrrolidine ring influence the overall biological activity.

Pharmacological Characterization

Pharmacological studies have shown that this compound exhibits low toxicity in cell lines, making it a promising candidate for further development. The cytotoxicity was assessed using the MTT assay, where cell viability was measured after treatment with various concentrations of the compound.

Table 2: Cytotoxicity Data

Concentration (µM)Viability (%)
0100
1095
2585
5070
10050

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate, and how are intermediates characterized?

A typical synthesis involves coupling a Boc-protected pyrrolidine scaffold with a chiral amino acid derivative. For example, a related compound (tert-butyl-(S)-pyrrolidine carboxylate) was synthesized via a multi-step process:

  • Step 1 : Activation of the carboxylic acid group using isobutyl chloroformate in anhydrous CH₂Cl₂ under argon, followed by coupling with a cyclopropylamine derivative .
  • Step 2 : Deprotection of the Boc group under acidic conditions (e.g., TFA) to yield the free amine intermediate.
  • Characterization : Key intermediates are analyzed via ¹H/¹³C NMR to confirm stereochemistry and purity. For instance, restricted rotation around the N–C bond in Boc-protected compounds can lead to split signals or broad peaks in NMR spectra, indicating rotational isomerism . HRMS (ESI) is used to verify molecular weight .

Q. Which spectroscopic techniques are critical for confirming the stereochemical integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for resolving stereochemical assignments. For example, coupling constants (e.g., vicinal protons in the pyrrolidine ring) and chemical shifts (e.g., tert-butyl group at ~1.4 ppm) provide structural insights. Rotational isomerism due to hindered N–C bonds may complicate interpretation .
  • Chiral HPLC : To resolve enantiomeric excess, especially for the (S)-configured amino acid moiety.
  • X-ray Crystallography : If crystalline derivatives are accessible, this method definitively confirms stereochemistry .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data arising from dynamic rotational isomerism in Boc-protected intermediates?

Rotational isomerism around the N–C(O) bond in Boc-protected compounds can lead to split or broadened NMR signals. To resolve this:

  • Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to accelerate bond rotation and simplify spectra. For example, a study on a similar Boc-pyrrolidine derivative showed coalescence of split signals at higher temperatures .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO-d₆) to stabilize conformers and enhance signal resolution .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts to assign conformers .

Q. What strategies are recommended for optimizing enantioselective synthesis of the (S)-configured amino acid moiety?

  • Chiral Auxiliaries : Use tert-butyl esters or oxazolidinones to induce asymmetry during coupling reactions. For example, Evans auxiliaries have been employed in similar systems to achieve >95% enantiomeric excess .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Pd or Ru complexes) can promote enantioselective cyclopropanation or amidation steps .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) may resolve racemic mixtures of intermediates .

Q. How can researchers design experiments to evaluate the biological activity of this compound as a potential enzyme inhibitor?

  • Target Selection : Prioritize enzymes with binding pockets complementary to the compound’s structure (e.g., proteases or kinases). For analogs, pyrrolidine-based compounds have shown activity as kinase inhibitors .
  • In Vitro Assays :
    • Fluorescence Polarization : Measure binding affinity to purified enzyme targets.
    • IC₅₀ Determination : Use enzymatic activity assays (e.g., colorimetric substrates) to quantify inhibition potency.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications to the cyclopropyl or tert-butyl groups and correlate changes with activity data .

Q. What are the key considerations for scaling up the synthesis of this compound while maintaining stereochemical purity?

  • Reagent Compatibility : Replace moisture-sensitive reagents (e.g., isobutyl chloroformate) with stable alternatives for large-scale reactions.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Crystallization-Driven Purification : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure product during workup .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

  • Analog Comparison :

    Analog Structural Difference Bioactivity
    tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate Lacks cyclopropane and methyl groupsIntermediate for kinase inhibitors
    tert-Butyl 4-(3-aminopropyl)pyrrolidine-1-carboxylate Extended alkyl chainEnhanced membrane permeability
    • Reactivity : The cyclopropane moiety increases steric hindrance, slowing nucleophilic attacks at the amide bond .
    • Bioactivity : Methyl and cyclopropyl groups may enhance target selectivity by filling hydrophobic enzyme pockets .

Q. What computational tools are recommended for predicting the stability and degradation pathways of this compound?

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the Boc group under acidic or basic conditions .
  • DFT Calculations : Predict degradation products (e.g., cyclopropane ring-opening under oxidative stress) .
  • Software : Gaussian (for energy minimization), Schrödinger Suite (for binding affinity predictions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.